Cas no 956440-92-9 (3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline)

3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline is a brominated pyrazole derivative featuring an aniline-substituted methyl linker, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural attributes include a reactive bromine substituent, which facilitates further functionalization via cross-coupling reactions, and a primary amine group that enables condensation or amidation processes. This compound is particularly valuable in the development of heterocyclic scaffolds and bioactive molecules due to its balanced reactivity and stability under standard conditions. Its well-defined molecular structure ensures consistent performance in medicinal chemistry applications, such as the synthesis of kinase inhibitors or agrochemicals. Suitable for controlled functionalization, it offers researchers a reliable building block for complex molecular architectures.
3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline structure
956440-92-9 structure
Product Name:3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline
CAS No:956440-92-9
MF:C10H10BrN3
MW:252.110500812531
MDL:MFCD03422541
CID:4826419
PubChem ID:7019300
Update Time:2025-06-09

3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 3-((4-bromo-1h-pyrazol-1-yl)methyl)aniline
    • 3-[(4-bromo-1H-pyrazol-1-yl)methyl]aniline
    • 3-[(4-bromopyrazolyl)methyl]phenylamine
    • 3-[(4-bromopyrazol-1-yl)methyl]aniline
    • 3-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine
    • BBL029996
    • SBB021235
    • STK313288
    • ST45092508
    • 3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline
    • MDL: MFCD03422541
    • Inchi: 1S/C10H10BrN3/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8/h1-5,7H,6,12H2
    • InChI Key: BXTGPJCVSUEYNV-UHFFFAOYSA-N
    • SMILES: BrC1C=NN(C=1)CC1C=CC=C(C=1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 188
  • XLogP3: 1.8
  • Topological Polar Surface Area: 43.8

3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline Pricemore >>

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Additional information on 3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline

Professional Introduction to Compound with CAS No. 956440-92-9 and Product Name: 3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline

Compound with the CAS number 956440-92-9, identified by the product name 3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline, represents a significant molecule in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of heterocyclic aromatic amines, characterized by its structural incorporation of a pyrazole ring substituted with a bromine atom at the 4-position and an aniline moiety linked through a methyl group. The unique structural features of this compound make it a valuable scaffold for developing novel therapeutic agents, particularly in addressing complex biological targets.

The pyrazole core is a well-known pharmacophore in medicinal chemistry, widely recognized for its role in various biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of the bromo substituent at the 4-position of the pyrazole ring introduces additional electronic and steric properties that can modulate the compound's interaction with biological targets. This modification has been strategically employed in drug design to enhance binding affinity and selectivity, as demonstrated in numerous studies involving similar scaffolds.

The aniline moiety, another key component of this compound, is frequently utilized in medicinal chemistry due to its ability to form hydrogen bonds and participate in π-stacking interactions. These interactions are crucial for optimizing the pharmacokinetic properties of drug candidates. The linkage between the pyrazole ring and the aniline group via a methyl group provides a flexible hinge-like structure, allowing for conformational adjustments that can improve binding efficacy to biological targets. This structural design has been explored in various drug discovery programs aimed at developing small-molecule inhibitors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of compounds like 3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline with target proteins. These studies have highlighted the potential of this compound as a lead candidate for further optimization. For instance, virtual screening campaigns have identified analogs of this molecule that exhibit enhanced binding affinity to enzymes involved in cancer pathways. Such findings underscore the importance of structural diversity in drug discovery and the utility of computational tools in accelerating the development of novel therapeutics.

In vitro studies have also provided insights into the biological activity of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline. Initial experiments have shown promising results in terms of inhibitory effects on specific kinases and other enzymes relevant to inflammatory diseases. The brominated pyrazole core appears to play a critical role in modulating these activities by influencing both electronic distribution and steric hindrance around the binding site. These findings align with broader trends in medicinal chemistry where targeted modifications of heterocyclic scaffolds lead to improved pharmacological profiles.

The synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the key functional groups efficiently. These synthetic strategies are essential for producing sufficient quantities of the compound for preclinical testing and further characterization.

The potential therapeutic applications of this compound are vast, particularly in oncology and inflammatory diseases where kinase inhibition is a key strategy. The structural features of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline make it an attractive candidate for further development into a drug candidate. Ongoing research aims to optimize its potency, selectivity, and pharmacokinetic properties through structure-based drug design approaches.

Collaborative efforts between academic institutions and pharmaceutical companies are crucial for advancing compounds like 3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline from early-stage discovery to clinical development. Such partnerships leverage complementary expertise in synthetic chemistry, biology, pharmacology, and clinical research to streamline the drug development process. The integration of cutting-edge technologies, including high-throughput screening and next-generation sequencing, will further enhance the efficiency of identifying promising candidates for therapeutic intervention.

The future prospects for 3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline are bright, given its unique structural features and potential biological activities. Continued investigation into its mechanism of action and interaction with disease-relevant targets will be essential for realizing its full therapeutic potential. As our understanding of complex biological systems grows, compounds like this one will play an increasingly important role in addressing unmet medical needs through innovative drug design strategies.

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